molecular formula C19H31NO3S B15002177 1-{[4-Ethoxy-2-methyl-5-(propan-2-yl)phenyl]sulfonyl}-3,5-dimethylpiperidine

1-{[4-Ethoxy-2-methyl-5-(propan-2-yl)phenyl]sulfonyl}-3,5-dimethylpiperidine

Cat. No.: B15002177
M. Wt: 353.5 g/mol
InChI Key: HPQVFISLHCRDBM-UHFFFAOYSA-N
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Description

1-[4-Ethoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-3,5-dimethylpiperidine is a complex organic compound with a unique structure that combines aromatic and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-ethoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-3,5-dimethylpiperidine typically involves multiple steps, starting with the preparation of the aromatic sulfonyl chloride derivative. This is followed by a nucleophilic substitution reaction with 3,5-dimethylpiperidine under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise temperature and pressure controls to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[4-Ethoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-3,5-dimethylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly on the aromatic ring and the piperidine nitrogen.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

1-[4-Ethoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-3,5-dimethylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-ethoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1-[4-Methoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-3,5-dimethylpiperidine
  • 1-[4-Ethoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-4-methylpiperidine

Uniqueness: 1-[4-Ethoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-3,5-dimethylpiperidine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H31NO3S

Molecular Weight

353.5 g/mol

IUPAC Name

1-(4-ethoxy-2-methyl-5-propan-2-ylphenyl)sulfonyl-3,5-dimethylpiperidine

InChI

InChI=1S/C19H31NO3S/c1-7-23-18-9-16(6)19(10-17(18)13(2)3)24(21,22)20-11-14(4)8-15(5)12-20/h9-10,13-15H,7-8,11-12H2,1-6H3

InChI Key

HPQVFISLHCRDBM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CC(CC(C2)C)C)C(C)C

Origin of Product

United States

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